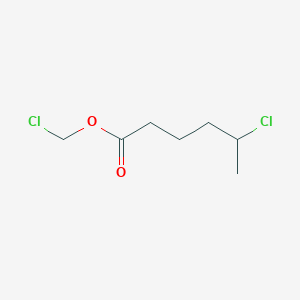

Chloromethyl 5-chlorohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

80418-56-0 |

|---|---|

Molecular Formula |

C7H12Cl2O2 |

Molecular Weight |

199.07 g/mol |

IUPAC Name |

chloromethyl 5-chlorohexanoate |

InChI |

InChI=1S/C7H12Cl2O2/c1-6(9)3-2-4-7(10)11-5-8/h6H,2-5H2,1H3 |

InChI Key |

PZVNORNNHRGBRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Contextual Background of Chloromethyl 5 Chlorohexanoate in Contemporary Chemical Science

Significance of Halogenated Aliphatic Esters in Organic Synthesis

Halogenated aliphatic esters are a class of organic compounds that have garnered significant attention in synthetic chemistry due to their versatile reactivity. The presence of one or more halogen atoms on the alkyl chain of an ester introduces a reactive handle that can participate in a wide array of chemical transformations. These compounds serve as crucial intermediates and building blocks for the synthesis of a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. nih.govrsc.orgresearchgate.net

The introduction of a halogen can dramatically alter the electronic and steric properties of the ester, influencing its reactivity and providing a site for selective functionalization. cymitquimica.com For instance, the carbon-halogen bond can be targeted for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, and thiols. Furthermore, halogenated esters are precursors for organometallic reagents through metal-halogen exchange, which can then be used in carbon-carbon bond-forming reactions. The position of the halogen atom relative to the ester group is critical to its reactivity, with α-halo, β-halo, and other positional isomers exhibiting distinct chemical behaviors. acs.orgmdpi.com

Historical Development of Synthetic Approaches to β-Chloro Esters

The synthesis of β-chloro esters, a specific subclass of halogenated aliphatic esters, has been a subject of ongoing research, with various methods developed over the years to achieve their efficient and selective preparation. Early methods often involved the addition of chlorine to α,β-unsaturated esters, though this approach could sometimes lead to mixtures of products. Another classical approach involves the ring-opening of β-lactones with chloride sources.

More contemporary methods have focused on improving the selectivity and functional group tolerance of these syntheses. For example, the development of catalytic asymmetric chlorination of β-keto esters has provided a powerful tool for accessing chiral β-chloro esters with high enantioselectivity. nih.gov These reactions often employ a chiral catalyst in the presence of an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). The ability to install a chlorine atom at the β-position stereoselectively has been a significant advancement, opening up new avenues for the synthesis of complex, stereochemically defined molecules.

Positioning of Chloromethyl 5-chlorohexanoate within Current Research Paradigms

This compound (CAS No. 80418-56-0) is a bifunctional molecule that contains two distinct reactive sites: a primary chloroalkane and a chloromethyl ester. This dual functionality places it within the research paradigm of developing versatile building blocks for organic synthesis. The chloromethyl ester group is a well-known alkylating agent and a precursor for the introduction of a hydroxymethyl group or for the formation of other esters through nucleophilic substitution of the chloromethyl group. researchgate.net

The presence of a second chlorine atom at the 5-position of the hexanoate (B1226103) chain further enhances its synthetic utility. This allows for sequential or orthogonal functionalization strategies, where each chlorine atom can be selectively targeted under different reaction conditions. Current research often focuses on the development of such multifunctional reagents that can streamline synthetic pathways and introduce molecular complexity in a controlled manner. The reactivity of each chlorine atom is influenced by its local chemical environment, with the chloromethyl group being generally more susceptible to nucleophilic attack than the primary chloroalkane. This differential reactivity is a key feature that can be exploited in synthetic design.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-Chlorohexanoic acid, chloromethyl ester |

| CAS Number | 80418-56-0 nist.gov |

| Molecular Formula | C₇H₁₂Cl₂O₂ nist.gov |

| Molecular Weight | 199.07 g/mol nist.gov |

| Appearance | Not publicly available |

| Boiling Point | Not publicly available |

| Melting Point | Not publicly available |

| Solubility | Expected to be soluble in organic solvents. evitachem.com |

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not widely available in the public domain. However, the expected spectral features can be predicted based on its structure.

Synthesis and Characterization

The synthesis of this compound is not extensively detailed in the literature. However, a plausible synthetic route would involve the esterification of 5-chlorohexanoic acid with a chloromethylating agent. A common method for the preparation of chloromethyl esters is the reaction of the corresponding carboxylic acid with chloromethyl chlorosulfate (B8482658). rsc.org Alternatively, the reaction of the sodium salt of the carboxylic acid with bromochloromethane (B122714) has also been reported for the synthesis of other chloromethyl esters. researchgate.net

Another potential route could involve the chlorination of a suitable precursor, such as a lactone. For instance, the ring-opening of γ-valerolactone with a chlorinating agent could yield a chlorohexanoyl chloride, which could then be converted to the chloromethyl ester. google.com

Purification of the final product would likely involve standard techniques such as distillation under reduced pressure or column chromatography. Characterization would be performed using a combination of spectroscopic methods (NMR, IR, MS) and elemental analysis to confirm the structure and purity of the compound.

Chemical Reactions and Mechanisms

The chemical reactivity of this compound is dictated by its two electrophilic centers: the carbon of the chloromethyl group and the carbon at the 5-position of the hexanoate chain bonded to chlorine.

Nucleophilic Substitution

Both chlorine atoms are susceptible to nucleophilic substitution reactions. The chloromethyl ester moiety is generally a potent alkylating agent, and the chlorine is readily displaced by a wide range of nucleophiles, including carboxylates, alkoxides, and amines. This reactivity is well-documented for other chloromethyl esters. researchgate.net The primary chloroalkane at the 5-position is also reactive towards nucleophiles, though it may require more forcing conditions compared to the chloromethyl group. This differential reactivity could allow for selective functionalization.

Elimination Reactions

Under basic conditions, the primary chloride at the 5-position could potentially undergo elimination to form an alkene, although this would be in competition with substitution reactions. The specific reaction pathway would depend on the nature of the base and the reaction conditions.

Applications in Organic Synthesis

While specific applications of this compound are not widely reported, its bifunctional nature makes it a potentially valuable building block in organic synthesis.

Intermediate for Functionalized Molecules

It can serve as a precursor for the synthesis of a variety of difunctional or polyfunctional molecules. For example, reaction with a nucleophile could introduce a new functional group at the chloromethyl position, while the second chlorine atom remains available for subsequent transformations. This would allow for the construction of more complex molecular architectures.

Synthesis of Heterocycles

The difunctional nature of this compound could be exploited in the synthesis of heterocyclic compounds. For instance, reaction with a dinucleophile could lead to the formation of a cyclic structure.

Mechanistic Elucidation of Chemical Transformations Involving Chloromethyl 5 Chlorohexanoate

Investigation of Radical and Ionic Reaction Pathways

The dichotomy between radical and ionic pathways is a central theme in the chemistry of alkyl halides. In the case of Chloromethyl 5-chlorohexanoate, the generation of reactive intermediates from the chloromethyl group can be initiated through various means, including light, heat, or interaction with redox-active species.

Radical reactions involving the homolytic cleavage of the C-Cl bond in the chloromethyl group can be investigated using specialized techniques. Radical trapping is a powerful method to intercept short-lived radical intermediates. Spin traps, such as phenyl tert-butyl nitrone (PBN) and 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), react with the transient radical to form a more stable radical adduct that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. For instance, the formation of a (5-chlorohexanoyloxy)methyl radical could be confirmed by its reaction with a spin trap, providing unequivocal evidence for a radical pathway.

Radical clock experiments are another elegant tool for studying radical reactions. These experiments involve a radical that can undergo a unimolecular rearrangement at a known rate. By comparing the rate of this rearrangement to the rate of a competing bimolecular reaction, the rate of the bimolecular step can be determined. While specific radical clock studies on this compound are not extensively documented, the principle can be applied to understand the reactivity of the potential (5-chlorohexanoyloxy)methyl radical.

Photoredox catalysis has emerged as a mild and efficient method for generating radicals from alkyl halides. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the alkyl halide. For this compound, a suitable photocatalyst could reduce the chloromethyl group, leading to the formation of a chloride ion and the (5-chlorohexanoyloxy)methyl radical. This radical can then participate in various synthetic transformations.

The feasibility of such a process depends on the reduction potential of this compound and the redox potentials of the photocatalyst in its ground and excited states. The mechanism often involves a catalytic cycle where the photocatalyst is regenerated, allowing for the transformation to proceed with only a catalytic amount of the light-absorbing species. The trichloromethyl radical (•CCl3) has been successfully generated from bromotrichloromethane (B165885) using photoredox catalysis, highlighting the potential for similar activations of chlorinated compounds.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group in this compound is an electrophilic center and is susceptible to nucleophilic attack. These reactions are fundamental in synthetic organic chemistry and can proceed through different mechanisms, primarily the SN1 and SN2 pathways.

The kinetics of nucleophilic substitution reactions provide insight into the reaction mechanism. For a primary alkyl halide like the chloromethyl group, the SN2 mechanism is generally favored. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).

Illustrative Kinetic Data for a Model SN2 Reaction

| Nucleophile | Substrate | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

|---|---|---|---|

| I⁻ | CH₃Cl | Acetone | 3.0 x 10⁻⁵ |

| Br⁻ | CH₃Cl | Acetone | 1.0 x 10⁻⁵ |

This table provides representative data for a simple SN2 reaction to illustrate the principles of kinetics; specific data for this compound is not available.

The thermodynamics of the substitution process are governed by the change in enthalpy (ΔH) and entropy (ΔS) during the reaction. The formation of stronger bonds in the products compared to the reactants will result in an exothermic reaction (negative ΔH). The entropy change is influenced by the number of species involved in the transition state.

The stereochemistry of the chloromethyl group is not chiral. However, if the substitution were to occur at a chiral center, the stereochemical outcome would be a key indicator of the reaction mechanism. SN2 reactions are known to proceed with an inversion of configuration at the electrophilic carbon. This is a result of the backside attack of the nucleophile, which forces the other three substituents to "flip" to the other side, in a process often referred to as a Walden inversion.

In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture of products if the starting material were chiral. Given the primary nature of the chloromethyl group, the formation of a highly unstable primary carbocation is unlikely, making the SN1 pathway less favorable under typical conditions.

Electrophilic Reactivity and Aromatic Functionalization

While the chloromethyl group is primarily an electrophile in nucleophilic substitution, it can also be a precursor to an electrophilic species in reactions with aromatic compounds, such as in Friedel-Crafts type reactions.

Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), the chlorine atom can be abstracted, leading to the formation of a (5-chlorohexanoyloxy)methyl cation or a related electrophilic species. This electrophile can then attack an electron-rich aromatic ring in an electrophilic aromatic substitution (EAS) reaction.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.

The reaction of this compound with an aromatic compound like benzene, in the presence of a Lewis acid, would be expected to yield a benzyl-type product, specifically (5-chlorohexanoyl)oxymethylbenzene. The reactivity and regioselectivity of this reaction would be influenced by any pre-existing substituents on the aromatic ring.

Derivatization and Synthetic Applications of Chloromethyl 5 Chlorohexanoate

Construction of Diverse Organic Scaffolds

The bifunctional nature of a molecule like Chloromethyl 5-chlorohexanoate, possessing two distinct electrophilic carbon centers (the chloromethyl group and the carbon bearing chlorine on the hexanoate (B1226103) chain), suggests its potential as a versatile building block in organic synthesis.

Synthesis of Polyfunctional Aliphatic Compounds

The two chlorine atoms in this compound are susceptible to nucleophilic substitution, allowing for the sequential or simultaneous introduction of various functional groups. This reactivity enables the construction of complex aliphatic chains with tailored properties. For instance, reaction with nucleophiles such as amines, thiols, or cyanides could lead to the formation of amino esters, thioether esters, or cyano esters, respectively. The differential reactivity of the primary chloromethyl group versus the secondary chloro group on the hexanoate backbone could potentially be exploited for selective functionalization.

Formation of Cyclic and Heterocyclic Architectures

The presence of two electrophilic sites within the same molecule makes intramolecular cyclization a feasible pathway for synthesizing cyclic and heterocyclic structures. By reacting this compound with a dinucleophile, such as a diamine or a diol, macrocyclic esters or lactones could be formed. The synthesis of heterocycles is a well-established field, and bifunctional reagents are key starting materials. For example, the Hantzsch thiazole (B1198619) synthesis utilizes reactions between α-haloketones and thioamides to form thiazole rings, illustrating a general strategy for heterocycle formation that could be adapted for halo-esters.

Polymerization and Macromolecular Engineering

In the field of polymer science, molecules containing reactive halogen groups are valuable as initiators, cross-linking agents, and functional monomers.

Cross-linking Reactions Involving Chlorinated Esters

Chlorinated esters and polymers containing chloroalkyl groups can undergo cross-linking reactions to form robust polymer networks. This process enhances the mechanical, thermal, and chemical resistance of the material. The cross-linking can be achieved by reacting the chlorinated polymer with polyfunctional nucleophiles, such as polyamines or polyols. The reaction forms covalent bonds between polymer chains, creating a three-dimensional network. For instance, chlorinated polyethylene (B3416737) can be effectively cross-linked using dimercapto-thiadiazole derivatives in the presence of a basic activator. Another approach involves esterification reactions, where the chlorine atoms act as leaving groups in reactions with carboxylic acid salts, forming ester cross-links.

Table 1: Examples of Cross-linking Systems for Halogenated Polymers

| Polymer Type | Cross-linking Agent | Reaction Type | Reference |

| Chlorinated Polyethylene (CPE) | 2,5-dimercapto-1,3,4-thiadiazole | Nucleophilic Substitution | |

| Brominated Butyl Rubber (BIIR) | Sodium salt of dicyclopentadiene (B1670491) dicarboxylic acid | Esterification | |

| Polyamidoamine Epichlorohydrin (PAE) | Self-cross-linking and reaction with cellulose | Azetidinium ring-opening |

Regioselective and Stereoselective Transformations for Advanced Materials

Achieving regioselectivity and stereoselectivity in reactions is paramount for the synthesis of advanced materials with precisely controlled architectures and properties. For a molecule like this compound, selective reaction at one of the two chloro-substituted carbons would be a key challenge.

Regioselectivity could be achieved by leveraging the inherently different electronic and steric environments of the primary chloromethyl carbon versus the secondary carbon on the hexanoate chain. The primary position is generally more reactive towards S(_N)2 substitution.

Stereoselective transformations are critical when chiral centers are present or created during a reaction. While this compound itself is not chiral (unless the chlorine on the hexanoate chain is not at the 5-position), its reactions could generate chiral centers. Inducing stereoselectivity in such transformations often requires the use of chiral catalysts or reagents. For example, stereoselective transformations of certain halogenated alcohols can be induced using specific organometallic reagents like chromous chloride, leading to the formation of esters with high stereoisomeric purity. Such principles could theoretically be applied to reactions involving halo-esters to control the stereochemical outcome.

Analytical Methodologies for Research on Chloromethyl 5 Chlorohexanoate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of chloromethyl 5-chlorohexanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

While specific experimental NMR data for this compound is not widely published, the expected spectral features can be reliably predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the different hydrogen environments in the molecule. The chloromethyl group (-CH₂Cl) attached to the ester oxygen would likely produce a singlet at approximately 5.7 ppm. The protons on the carbon chain of the hexanoate (B1226103) moiety would exhibit characteristic multiplets. For instance, the alpha-protons to the carbonyl group are expected to resonate around 2.3 ppm as a triplet. The proton on the carbon bearing the chlorine atom in the hexanoate chain (C5) would likely appear as a multiplet further downfield, around 4.0-4.5 ppm, due to the deshielding effect of the chlorine atom. The remaining methylene (B1212753) protons would produce overlapping multiplets in the 1.4-1.9 ppm region, and the terminal methyl group would appear as a doublet around 1.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. The carbon of the chloromethyl group (-CH₂Cl) would likely appear around 65-70 ppm. The carbon atom bonded to the chlorine in the hexanoate chain (C5) would be observed in the 55-60 ppm range. The other carbon signals of the hexanoate chain would resonate at distinct positions in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂Cl (ester) | ~5.7 (s) | ~65-70 |

| -C(O)-CH₂- | ~2.3 (t) | ~35-40 |

| -CH(Cl)- | ~4.0-4.5 (m) | ~55-60 |

| -CH₃ | ~1.5 (d) | ~20-25 |

| Other -CH₂- | 1.4-1.9 (m) | ~25-35 |

| -C=O | - | ~170-175 |

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band around 1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O single bond stretching vibrations of the ester would likely appear in the region of 1250-1100 cm⁻¹. The presence of the C-Cl bonds would be confirmed by absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1740 |

| C-O (Ester) | 1250-1100 |

| C-Cl | 800-600 |

| C-H (Alkyl) | 2850-2960 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook. nist.gov

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₇H₁₂Cl₂O₂), which is approximately 198 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern, with peaks at M, M+2, and M+4, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For this compound, fragmentation would likely involve the cleavage of the C-O bond to lose the chloromethyl radical (•CH₂Cl), resulting in an acylium ion. Another significant fragmentation would be the loss of a chlorine atom. The mass spectrum would show a series of peaks corresponding to these and other fragment ions, providing a fingerprint for the compound's identification.

Chromatographic Separation and Purity Evaluation

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound and its derivatives.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a suitable method for the analysis of volatile compounds like this compound. The NIST WebBook indicates the availability of gas chromatography data for this compound. nist.gov In a typical GC analysis, the compound would be vaporized and passed through a capillary column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The choice of the column's stationary phase (e.g., polar or non-polar) would influence the separation of the compound from any impurities or other components in a mixture. A flame ionization detector (FID) or a mass spectrometer (in GC-MS) can be used for detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC would be a common approach. In this method, a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water) would be used. The compound would be separated based on its polarity, and a UV detector could be used for detection if the compound possesses a chromophore, although for a simple alkyl haloester, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) might be more appropriate. HPLC is particularly useful for determining the purity of a sample and for quantifying the amount of the compound present.

Advanced Column Chromatography Techniques for Isolation

The purification and isolation of this compound from reaction mixtures or crude products rely on advanced column chromatography techniques. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. iipseries.org For a compound like this compound, normal-phase chromatography is typically employed.

Flash column chromatography, a rapid version of column chromatography, is particularly effective for purification. orgsyn.orgresearchgate.net The process involves the following steps:

Stationary Phase: A glass column is packed with a polar adsorbent, most commonly silica (B1680970) gel. researchgate.netnih.gov

Sample Loading: The crude sample containing this compound is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.

Mobile Phase (Elution): A solvent or a mixture of solvents (the mobile phase) is passed through the column. orgsyn.org A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often used. researchgate.net This allows for the separation of compounds with varying polarities.

Fraction Collection: As the solvent flows through the column, the separated components elute at different times. These are collected in sequential fractions. orgsyn.org

Analysis: The composition of each fraction is monitored using a technique like Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) represents a more sophisticated and high-resolution form of column chromatography that can be used for both analytical quantification and preparative isolation of highly pure compounds. iipseries.org

Thermal and Molecular Weight Analysis of Polymeric Derivatives

Once this compound is used as a monomer or functionalizing agent to create polymeric materials, a different set of analytical techniques is required to characterize the resulting polymers. Key properties of interest include the polymer's behavior with temperature changes and the distribution of its molecular weight.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a polymer sample as a function of temperature or time. cadence.com This analysis provides critical information about the thermal transitions of polymers derived from this compound. azom.com By subjecting a small sample of the polymer to a controlled temperature program, key thermal events can be identified:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the baseline of the DSC thermogram. kohan.com.tw

Crystallization Temperature (Tc): Upon heating an amorphous or semi-crystalline polymer, it may undergo crystallization, which is an exothermic process observed as a peak on the DSC curve. kohan.com.tw Conversely, when cooling from the melt, the temperature at which crystallization occurs is also recorded.

Melting Temperature (Tm): For crystalline or semi-crystalline polymers, the melting point is observed as an endothermic peak, where the polymer absorbs heat to transition from a solid to a liquid state. mdpi.com The area under this peak is the enthalpy of fusion (ΔHm). nih.gov

The data obtained from DSC analysis are crucial for understanding the polymer's processing conditions, physical properties, and thermal stability. cadence.com

Table 1: Representative DSC Data for a Polymeric Derivative

| Thermal Transition | Abbreviation | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Glass Transition | Tg | 65.8 | N/A |

| Cold Crystallization | Tcc | 110.2 | -30.5 |

| Melting Point | Tm | 175.4 | 45.1 |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of a polymer. researchgate.netslideshare.net This method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org

The GPC process involves dissolving the polymer sample in a suitable solvent and injecting it into a column packed with porous gel beads. researchgate.netslideshare.net Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. shimadzu.cominfinitalab.com Smaller chains penetrate the pores to varying extents, increasing their path length and causing them to elute later. shimadzu.comoecd.org A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes. infinitalab.com

By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene standards), a calibration curve can be created that relates elution time to molecular weight. infinitalab.comlcms.cz This allows for the calculation of several important parameters for the polymer sample:

Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. researchgate.net A PDI of 1.0 indicates a monodisperse sample where all chains are of the same length. Synthetic polymers typically have a PDI greater than 1.0.

These values are critical as they significantly influence the physical and mechanical properties of the polymer, such as its strength, viscosity, and toughness. researchgate.net

Table 2: Representative GPC Data for a Polymeric Derivative

| Parameter | Abbreviation | Value | Description |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | 45,000 g/mol | Statistical average molecular weight of all polymer chains. |

| Weight-Average Molecular Weight | Mw | 88,000 g/mol | Average molecular weight where larger chains contribute more. |

| Polydispersity Index | PDI (Đ) | 1.96 | Measure of the non-uniformity of chain lengths (Mw/Mn). |

Theoretical and Computational Chemistry Studies of Chloromethyl 5 Chlorohexanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of chloromethyl 5-chlorohexanoate. Methods such as Density Functional Theory (DFT) are instrumental in providing a detailed picture of the molecule's electron distribution, orbital energies, and reactivity indicators. researchgate.net Such calculations can reveal the electrophilic and nucleophilic sites within the molecule, which are crucial for predicting its behavior in chemical reactions.

For this compound, the presence of two chlorine atoms and an ester group creates distinct regions of varying electron density. The carbonyl carbon of the ester is expected to be a primary electrophilic site, while the oxygen atoms possess nucleophilic character. The chlorine-bearing carbons also exhibit electrophilicity due to the electron-withdrawing nature of the halogen atoms.

Prediction of Reaction Pathways and Energy Profiles

Theoretical calculations can map out the potential energy surfaces for various reactions involving this compound. researchgate.net This allows for the prediction of the most likely reaction pathways by identifying transition states and calculating their corresponding activation energies. For instance, in a nucleophilic substitution reaction, computational models can determine whether the reaction is more likely to occur at the chloromethyl group or the 5-chloro position on the hexanoate (B1226103) chain.

The energy profiles for these pathways, including the energies of reactants, transition states, intermediates, and products, provide a quantitative measure of the reaction's feasibility. researchgate.net This information is invaluable for understanding reaction mechanisms and predicting product distributions under different conditions.

Analysis of Bond Dissociation Energies and Radical Stability

The strength of the chemical bonds within this compound can be quantified by calculating their bond dissociation energies (BDEs). masterorganicchemistry.comlibretexts.org BDE is the energy required to break a bond homolytically, forming two radicals. libretexts.org The C-Cl bonds are of particular interest, as their cleavage is a key step in many radical-initiated reactions.

Computational methods can predict the BDEs for the C-Cl bonds at both the chloromethyl and 5-chloro positions. The stability of the resulting radicals is a critical factor influencing the BDE. researchgate.net Generally, radical stability increases with greater substitution and the presence of resonance-stabilizing groups. masterorganicchemistry.com In the case of this compound, the radical formed at the 5-position would be a secondary radical, while cleavage of the chloromethyl C-Cl bond would yield a primary radical. However, the proximity of the ester group could influence the stability of these radicals through inductive and resonance effects. nih.gov

Table 1: Predicted Bond Dissociation Energies (BDEs) and Resulting Radical Stabilities for this compound

| Bond | Predicted BDE (kJ/mol) | Resulting Radical | Predicted Stability |

|---|---|---|---|

| C-Cl (chloromethyl) | Lower | Primary | Less Stable |

Molecular Modeling and Simulation of Reaction Dynamics

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound. These methods can simulate the motion of atoms over time, offering insights into conformational changes and the intricate dance of molecules during a reaction.

Conformational Analysis and Stereoselectivity Prediction

This compound possesses a flexible hexanoate chain, allowing it to adopt numerous conformations. Conformational analysis, using molecular mechanics or quantum chemical methods, can identify the most stable (lowest energy) conformations of the molecule. sapub.orgbohrium.com Understanding the preferred three-dimensional structure is crucial, as it can significantly influence the molecule's reactivity and interactions with other species. sapub.org

For reactions that can produce stereoisomers, computational models can predict the stereoselectivity. researchgate.net By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to determine which product is likely to be favored. This is particularly relevant if the molecule were to interact with a chiral catalyst or reagent.

Catalyst-Substrate Interaction Modeling

These models can elucidate the mechanism of catalysis by showing how the catalyst activates the substrate and lowers the activation energy of the reaction. For example, in a Lewis acid-catalyzed reaction, modeling could show how the catalyst coordinates to the carbonyl oxygen or a chlorine atom, thereby increasing the electrophilicity of the corresponding carbon atom.

Development of Predictive Models for Chemical Behavior

The data generated from quantum chemical calculations and molecular simulations can be used to develop predictive models for the chemical behavior of this compound. researchgate.net These models, often employing machine learning algorithms, can correlate structural and electronic properties with reactivity, toxicity, or other characteristics. researchgate.net

By training these models on a large dataset of compounds with known properties, it becomes possible to predict the behavior of new or untested molecules like this compound. This approach can accelerate the discovery and development of new chemical entities by prioritizing compounds with desirable properties for experimental investigation.

Applications of Chloromethyl 5 Chlorohexanoate As a Chemical Synthon

Intermediate in the Synthesis of Pharmaceutical Precursors

The dual reactivity of Chloromethyl 5-chlorohexanoate makes it a particularly attractive intermediate in the synthesis of pharmaceutical precursors. The chloromethyl ester moiety can serve as a prodrug linker, a strategy employed to enhance the bioavailability and therapeutic efficacy of drug molecules.

Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical transformation in the body to release the active pharmaceutical ingredient. The chloromethyl ester group can be attached to a drug molecule containing a carboxylic acid, hydroxyl, or amine group. Upon administration, esterases can cleave the ester bond, releasing the active drug and the linker molecule. The chloroalkyl chain of this compound can be further functionalized to modulate the solubility and pharmacokinetic profile of the resulting prodrug.

Table 1: Potential Pharmaceutical Precursors Derived from this compound

| Parent Drug Functional Group | Potential Linkage Chemistry | Resulting Prodrug Feature |

| Carboxylic Acid | Esterification | Enhanced lipophilicity, potential for targeted delivery |

| Hydroxyl Group | Etherification | Modified solubility, controlled release |

| Amine Group | Alkylation | Altered pharmacokinetic profile |

This table illustrates the theoretical applications based on the known reactivity of the functional groups present in this compound.

Building Block for Agrochemical Active Ingredients

In the field of agrochemicals, the development of new active ingredients with improved efficacy, selectivity, and environmental profiles is a constant pursuit. Bifunctional molecules like this compound offer a modular approach to the synthesis of novel pesticides and herbicides. highforceresearch.com

The two distinct chlorine atoms in the molecule can be selectively substituted with different nucleophiles, allowing for the construction of complex molecular architectures. For instance, the more reactive chloromethyl group can be displaced by a heterocycle known for its pesticidal activity, while the chloro group on the hexanoate (B1226103) chain can be used to attach a second pharmacophore or a group that enhances systemic transport within the plant. This approach enables the rapid generation of a library of candidate compounds for biological screening.

Contribution to the Production of Fine Chemicals

The synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, often relies on the use of versatile building blocks. amerigoscientific.comlifechemicals.com this compound, with its two reactive centers, serves as an excellent starting material for the production of a variety of fine chemicals. researchgate.net

Its utility lies in its ability to act as a linker or spacer molecule, connecting two different molecular fragments. This is particularly valuable in the synthesis of specialty chemicals such as additives for coatings, electronic materials, and fragrances. The controlled, sequential reaction of the two chloro groups allows for the precise construction of molecules with desired properties.

Role in Advanced Materials Science and Functional Polymer Design

The chloromethyl group is a well-established functional handle in polymer chemistry for the post-polymerization modification of materials. This compound can be utilized as a monomer or a modifying agent to introduce reactive sites into polymers, paving the way for the design of advanced materials with tailored functionalities.

When used as a comonomer in polymerization reactions, the chloromethyl group becomes a pendant functionality along the polymer backbone. This allows for subsequent chemical transformations, such as the grafting of other polymer chains to create block copolymers, or the attachment of specific ligands to produce functional materials for applications in catalysis, sensing, or biomedical devices. The chloroalkyl chain can also participate in polymerization or cross-linking reactions, leading to the formation of novel network polymers with unique mechanical and thermal properties.

Table 2: Research Findings on the Application of Related Functional Monomers

| Monomer Type | Polymerization Method | Application of Functional Polymer |

| Chloromethyl Styrene | Free Radical Polymerization | Synthesis of functional polymers for various applications |

| Acryloyl Chloride | Ring-Opening Polymerization | Preparation of functionalized biodegradable polymers |

This table presents findings from studies on monomers with similar reactive groups to this compound, suggesting its potential in polymer synthesis.

Degradation Pathways and Stability Considerations in Academic Research

Chemical Degradation Mechanisms

The degradation of Chloromethyl 5-chlorohexanoate is primarily governed by the reactivity of its two key functional groups: the ester and the two carbon-chlorine bonds. These sites are susceptible to different chemical transformations, including hydrolytic cleavage and radical-induced decomposition.

Hydrolysis is a significant degradation pathway for this compound, involving the cleavage of the ester linkage and the carbon-chlorine bonds. The rates and mechanisms of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts.

The ester group can undergo hydrolysis under both acidic and basic conditions. youtube.comorganic-chemistry.org In acidic hydrolysis, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, which is generally a faster process. The cleavage of the ester results in the formation of 5-chlorohexanoic acid and chloromethanol.

The carbon-chlorine bonds in this compound are also susceptible to hydrolytic cleavage, proceeding through nucleophilic substitution reactions. The reactivity of these bonds can differ based on their position in the molecule. The chlorine atom in the chloromethyl group is generally more reactive towards nucleophilic substitution than the chlorine atom on the hexanoate (B1226103) chain due to the influence of the adjacent oxygen atom. The hydrolysis of these bonds leads to the formation of the corresponding alcohols and chloride ions. stackexchange.com

Table 1: Factors Influencing Hydrolytic Cleavage

| Factor | Effect on Ester Hydrolysis | Effect on C-Cl Bond Hydrolysis |

| pH | Catalyzed by both acid and base. Faster under basic conditions. | Generally faster at neutral to alkaline pH. |

| Temperature | Rate increases with increasing temperature. | Rate increases with increasing temperature. |

| Solvent | Polar protic solvents can facilitate hydrolysis. | Solvent polarity influences reaction rates. |

This table provides a qualitative overview of factors affecting the hydrolytic degradation of this compound based on general principles of organic chemistry.

In addition to hydrolysis, this compound can undergo decomposition initiated by radical species. nih.gov These reactions can be triggered by factors such as exposure to ultraviolet (UV) light, high temperatures, or the presence of radical initiators.

Once formed, these radical intermediates can participate in a variety of propagation reactions, such as hydrogen abstraction from other molecules or addition to unsaturated bonds, leading to a chain reaction and the formation of various degradation products. researchgate.net Termination of the radical chain can occur through the recombination of two radical species.

Table 2: Potential Radical-Induced Decomposition Steps

| Reaction Step | Description |

| Initiation | Homolytic cleavage of a C-Cl bond to form radicals. |

| Propagation | Radicals react with other molecules to form new radicals. |

| Termination | Two radicals combine to form a stable molecule. |

This table outlines the general steps involved in the radical-induced decomposition of chlorinated organic compounds.

Methodologies for Studying Chemical Persistence and Transformation

To understand the environmental fate and persistence of this compound, various analytical methodologies are employed in academic research. These techniques allow for the monitoring of the parent compound's concentration over time and the identification of its degradation products.

Commonly used techniques include chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification of compounds. nih.gov These methods provide high sensitivity and selectivity for the analysis of complex mixtures.

Kinetic studies are performed to determine the rate of degradation under different environmental conditions. By varying parameters such as pH, temperature, and light exposure, researchers can elucidate the degradation pathways and calculate the half-life of the compound. Computational studies can also be employed to model the degradation mechanisms and predict the stability of the molecule. dominican.edu

Strategies for Enhancing the Chemical Stability of this compound in Different Media

In certain applications, enhancing the chemical stability of this compound may be desirable. Several strategies can be employed to minimize its degradation.

One approach is to control the environmental conditions. Storing the compound in a cool, dark place and in the absence of moisture can significantly slow down hydrolytic and photolytic degradation. The pH of the medium is another critical factor; maintaining a neutral or slightly acidic pH can reduce the rate of base-catalyzed hydrolysis.

The use of stabilizers is another effective strategy. For instance, radical scavengers can be added to inhibit radical-induced decomposition processes. The choice of solvent can also play a role in the stability of the compound, with non-polar, aprotic solvents generally being less conducive to hydrolysis than polar, protic solvents.

Q & A

Basic Research Questions

Q. What are the key considerations for selecting optimal reaction conditions for synthesizing Chloromethyl 5-chlorohexanoate?

- Methodological Answer : Prioritize factorial design experiments to systematically evaluate variables such as temperature, solvent polarity, and catalyst concentration. Use pre-experimental designs (e.g., one-variable-at-a-time) to identify critical factors before advancing to full factorial setups . For reproducibility, document purity metrics (e.g., GC-MS or NMR) and validate reaction yields against established protocols for similar chlorinated esters .

Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., NMR vs. IR)?

- Methodological Answer : Cross-validate results using complementary techniques:

- NMR : Assign peaks via 2D experiments (HSQC, HMBC) to confirm ester and chloroalkyl group connectivity.

- IR : Compare C=O stretching frequencies (1720–1750 cm⁻¹) with analogous compounds to rule out impurities.

- MS : Use high-resolution mass spectrometry to verify molecular ion clusters . Discrepancies may arise from solvent interactions or stereochemical variations; replicate experiments under controlled humidity/temperature .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow lachrymator-class chemical guidelines:

- Use fume hoods with HEPA filters and wear nitrile gloves (≥8 mil thickness).

- Store in amber glass under inert gas to prevent hydrolysis.

- Reference safety profiles of structurally similar compounds (e.g., Chloromethyl Chloroformate, CAS 22128-62-7) for emergency response plans .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer :

- Kinetic Analysis : Conduct time-resolved UV-Vis or stopped-flow experiments to measure rate constants under varying nucleophile concentrations (e.g., amines vs. alkoxides).

- DFT Modeling : Optimize transition-state geometries using software like Gaussian or ORCA to identify steric/electronic barriers .

- Isotopic Labeling : Use ¹⁸O-labeled carbonyl groups to track acyl transfer pathways .

Q. What strategies integrate computational chemistry with experimental data to predict byproduct formation?

- Methodological Answer :

- Hybrid QSAR/Machine Learning : Train models on chlorinated ester datasets to predict side-products (e.g., elimination vs. rearrangement).

- COMSOL Multiphysics : Simulate reaction-diffusion dynamics in batch reactors to optimize mixing efficiency and minimize undesired intermediates .

- Validate predictions via LC-MS/MS fragmentation patterns .

Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Perform accelerated degradation studies (25–60°C) in buffered solutions (pH 2–12). Monitor hydrolytic cleavage via HPLC.

- Hammett Analysis : Corrate substituent effects (σ values) of para-substituted aryl esters to quantify electronic contributions.

- X-ray Crystallography : Resolve crystal structures to assess steric hindrance around the chloroalkyl moiety .

Q. What methodologies enable predictive modeling of the compound’s environmental toxicity?

- Methodological Answer :

- QSAR-ECOSAR : Use EPA’s ECOSAR v2.0 to estimate aquatic toxicity (LC₅₀) based on logP and electrophilicity indices.

- Microcosm Studies : Expose soil/water systems to trace concentrations and analyze bioaccumulation via ICP-MS.

- Literature Mining : Cross-reference chlorinated hydrocarbon databases (e.g., TOXCENTER) to identify structural alerts .

Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to address gaps in existing chlorinated ester reaction theories?

- Methodological Answer :

- Systematic Reviews : Use PRISMA guidelines to map literature contradictions (e.g., divergent regioselectivity reports).

- Controlled Replication : Repeat seminal studies with modern analytical tools to validate historical claims .

- Theoretical Alignment : Ground hypotheses in frontier molecular orbital (FMO) theory or Curtin-Hammett principles .

Q. What statistical approaches are recommended for multivariate optimization of synthesis pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.